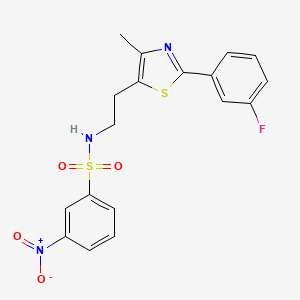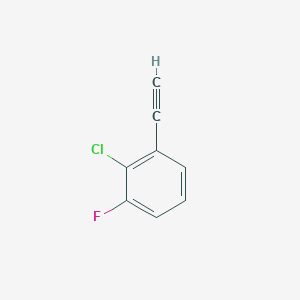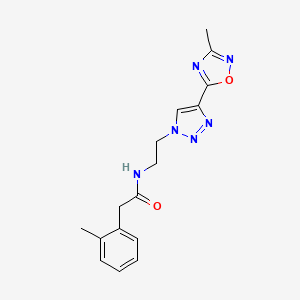![molecular formula C23H29ClN2O2 B2448601 [(3S,4R)-3-Amino-4-(4-méthoxyphényl)pyrrolidin-1-yl]-(1-phénylcyclopentyl)méthanone ; chlorhydrate CAS No. 2418597-06-3](/img/structure/B2448601.png)
[(3S,4R)-3-Amino-4-(4-méthoxyphényl)pyrrolidin-1-yl]-(1-phénylcyclopentyl)méthanone ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride is a useful research compound. Its molecular formula is C23H29ClN2O2 and its molecular weight is 400.95. The purity is usually 95%.
BenchChem offers high-quality [(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction au squelette pyrrolidine
Le cycle pyrrolidine, un hétérocycle azoté à cinq chaînons, est largement utilisé par les chimistes médicinaux pour concevoir des composés destinés à traiter les maladies humaines. Son attrait réside dans plusieurs facteurs :
- Couverture tridimensionnelle: La non-planéité du cycle (appelée "pseudorotation") améliore la couverture tridimensionnelle .
Paramètres physico-chimiques et facteurs stériques
En comparant la pyrrolidine à la pyrrole aromatique parente et au cyclopentane, nous considérons les facteurs stériques qui influencent l'activité biologique. Les études de relation structure-activité (RSA) révèlent des tendances dans l'activité antibactérienne en fonction des substituants N' et des substituants phényles .
Stéréoisomères et modes de liaison
La stéréogénicité des carbones pyrrolidine joue un rôle crucial. Différents stéréoisomères et orientations spatiales des substituants conduisent à des profils biologiques variables dans les candidats médicaments. Les protéines énantiosélectives interagissent différemment avec ces composés, affectant leurs modes de liaison .
Structure cristalline de EN300-26676774
La structure cristalline de la (3-hydroxy-4-méthoxyphényl)(pyrrolidin-1-yl)méthanone, un dérivé de EN300-26676774, a été élucidée. Ce composé appartient à la classe des dérivés de phényl(pyrrolidin-1-yl)méthanone .
En résumé, le squelette pyrrolidine offre des possibilités excitantes pour la découverte de médicaments, et EN300-26676774 représente un composé prometteur pour des investigations plus approfondies. Les chercheurs peuvent tirer parti de ses caractéristiques uniques pour concevoir de nouvelles molécules avec des profils biologiques diversifiés.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
Propriétés
IUPAC Name |
[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-27-19-11-9-17(10-12-19)20-15-25(16-21(20)24)22(26)23(13-5-6-14-23)18-7-3-2-4-8-18;/h2-4,7-12,20-21H,5-6,13-16,24H2,1H3;1H/t20-,21+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTXSRAHBVMJKV-JUDYQFGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3(CCCC3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)C3(CCCC3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2448521.png)
![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B2448524.png)


![3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B2448530.png)
![N-(2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2448531.png)
![N-{3-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2448532.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2448533.png)

![N-[2-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2448535.png)
![2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2448538.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2448540.png)

